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molecular formula C13H11FN2O2 B8420491 3-Amino-4-(3-fluorophenylamino)benzoic acid

3-Amino-4-(3-fluorophenylamino)benzoic acid

Cat. No. B8420491
M. Wt: 246.24 g/mol
InChI Key: JTOXNNSRGRJXRA-UHFFFAOYSA-N
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Patent
US07485658B2

Procedure details

A solution of 4-(3-fluorophenylamino)-3-nitrobenzoic acid (5.57 g, 20.1 mmol) in THF (100 mL) was charged with 10% Pd/C (500 mg) and the reaction flask evacuated and subsequently charged with H2(g) three times. The mixture was stirred vigorously for 12 h after which it was filtered through diatomaceous earth and the filtrate concentrated in vacuo to give 3-amino-4-(3-fluorophenylamino)benzoic acid as an off-white solid: 1H NMR (400 MHz, DMSO-d6) δ 7.63 (s, 1H), 7.34 (d, J=2.0 Hz, 1H), 7.19-7.13 (m, 2H), 7.08 (d, J=8.4 Hz, 1H), 6.70 (d, J=8.0 Hz, 1H), 6.60 (d, J=11.6 Hz, 1H), 6.54 (t, J=8.4 Hz, 1H), 5.02 (b, 1H); MS (ES+): m/z 247 [MH+].
Quantity
5.57 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([NH:8][C:9]2[CH:17]=[CH:16][C:12]([C:13]([OH:15])=[O:14])=[CH:11][C:10]=2[N+:18]([O-])=O)[CH:5]=[CH:6][CH:7]=1>C1COCC1.[Pd]>[NH2:18][C:10]1[CH:11]=[C:12]([CH:16]=[CH:17][C:9]=1[NH:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([F:1])[CH:3]=1)[C:13]([OH:15])=[O:14]

Inputs

Step One
Name
Quantity
5.57 g
Type
reactant
Smiles
FC=1C=C(C=CC1)NC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred vigorously for 12 h after which it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction flask evacuated
ADDITION
Type
ADDITION
Details
subsequently charged with H2(g) three times
FILTRATION
Type
FILTRATION
Details
was filtered through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NC=1C=C(C(=O)O)C=CC1NC1=CC(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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